molecular formula C19H19N3O4S B14133860 N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide CAS No. 1170064-26-2

N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide

Cat. No.: B14133860
CAS No.: 1170064-26-2
M. Wt: 385.4 g/mol
InChI Key: NOLCQZPYUASCEP-UHFFFAOYSA-N
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Description

N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methylsulfonyl group, an oxadiazole ring, and a tolyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation of a benzyl precursor using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.

    Coupling with Tolyl Acetamide: The final step involves coupling the oxadiazole intermediate with tolyl acetamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The benzyl and tolyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) can be utilized.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the oxadiazole ring can produce various heterocyclic compounds.

Scientific Research Applications

N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

    Industrial Applications: The compound’s reactivity and stability make it useful in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring and methylsulfonyl group are key functional groups that interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites or alter signal transduction pathways by interacting with receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide
  • N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-thiadiazol-2-yl)-2-(m-tolyl)acetamide
  • N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide

Uniqueness

N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the oxadiazole ring and the methylsulfonyl group provides a distinct profile that can be exploited in various applications, making it a valuable compound in scientific research.

Properties

CAS No.

1170064-26-2

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

2-(3-methylphenyl)-N-[5-[(4-methylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide

InChI

InChI=1S/C19H19N3O4S/c1-13-4-3-5-15(10-13)11-17(23)20-19-22-21-18(26-19)12-14-6-8-16(9-7-14)27(2,24)25/h3-10H,11-12H2,1-2H3,(H,20,22,23)

InChI Key

NOLCQZPYUASCEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)S(=O)(=O)C

Origin of Product

United States

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